N-benzyl-N-methyl-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-methyl-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine, also known as GSK-3 inhibitor, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a critical role in regulating various cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. GSK-3 has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, diabetes, cancer, and inflammation. Therefore, GSK-3 inhibitors have emerged as a promising therapeutic target for the treatment of these diseases.
Mécanisme D'action
N-benzyl-N-methyl-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine exerts its pharmacological effects by inhibiting this compound. This compound is a key regulator of various signaling pathways, including the Wnt/β-catenin pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. By inhibiting this compound, this compound can modulate these pathways and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It can improve cognitive function, reduce blood glucose levels, inhibit tumor growth, and reduce inflammation. These effects are mediated by the inhibition of this compound and modulation of various signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-N-methyl-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine has several advantages for lab experiments. It is a potent and selective inhibitor of this compound, which makes it an ideal tool for studying the role of this compound in various cellular processes. However, this compound has some limitations as well. It is not suitable for in vivo studies due to its poor pharmacokinetic properties. Therefore, alternative this compound inhibitors with better pharmacokinetic properties should be used for in vivo studies.
Orientations Futures
N-benzyl-N-methyl-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine has several potential future directions. It can be further optimized to improve its pharmacokinetic properties and develop it as a therapeutic agent for the treatment of Alzheimer's disease, diabetes, cancer, and inflammation. It can also be used as a tool for studying the role of this compound in various cellular processes and developing new therapeutic targets for the treatment of these diseases. Furthermore, the combination of this compound with other drugs can be explored to improve its efficacy and reduce its side effects.
Méthodes De Synthèse
The synthesis of N-benzyl-N-methyl-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine involves several steps, including the reaction of N-benzyl-N-methyl-3-piperidinamine with 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde, followed by reduction and purification. The detailed synthesis method has been described in several scientific publications.
Applications De Recherche Scientifique
N-benzyl-N-methyl-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine has been extensively studied for its potential therapeutic applications. Several preclinical studies have demonstrated its efficacy in the treatment of various diseases, including Alzheimer's disease, diabetes, cancer, and inflammation. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and reduce blood glucose levels in animal models of diabetes. It has also been shown to inhibit tumor growth and reduce inflammation in various animal models.
Propriétés
IUPAC Name |
N-benzyl-N-methyl-1-[(3-methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4/c1-4-12-25-16-20(18(2)22-25)15-24-13-8-11-21(17-24)23(3)14-19-9-6-5-7-10-19/h5-7,9-10,16,21H,4,8,11-15,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEBFSBUGOCPNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CN2CCCC(C2)N(C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.